

Analytical Methods for Alpelisib Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

Alpelisib (BYL719) is an α -selective phosphatidylinositol 3-kinase (PI3K) inhibitor approved for treating hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced breast cancer [1]. Reliable bioanalytical methods are essential for preclinical and clinical development. This article details validated LC-MS/MS methods for **alpelisib** quantification in plasma.

Method Overview and Comparison

The table below summarizes three key LC-MS/MS methods for **alpelisib** quantification in plasma:

Parameter	Method 1 (Human Plasma) [2]	Method 2 (Rat Plasma) [3]	Method 3 (Mouse/Human Plasma) [4]
Analytical Technique	LC-MS/MS (Triple Quadrupole)	UPLC-MS/MS (TQ-S)	LC-MS/MS (API 3200)
Extraction Method	Liquid-Liquid Extraction (LLE) with ethyl acetate	Protein Precipitation (PPT) with acetonitrile	Protein Precipitation (PPT) with acetonitrile
Internal Standard	Dapagliflozin	Duvelisib	Enzalutamide
Linearity Range	Information Missing	1 - 5,000 ng/mL	1 - 2,000 ng/mL
Accuracy (% Relative Error)	-4.32% to 4.37%	Met acceptance criteria	Met FDA/EMA guidelines

Parameter	Method 1 (Human Plasma) [2]	Method 2 (Rat Plasma) [3]	Method 3 (Mouse/Human Plasma) [4]
Precision (% RSD)	< 4.21%	Met acceptance criteria	Met FDA/EMA guidelines
Chromatographic Column	Zorbax C18 (50 × 4.6 mm, 5 μm)	Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)	XTerra MS C18 (50 × 2.1 mm, 5 μm)
Mobile Phase	Isocratic: ACN / 0.1% FA (90:10, v/v)	Gradient: ACN / Water + 0.1% FA	Gradient: ACN + 0.1% FA / Water + 0.1% FA
Retention Time	Information Missing	1.32 minutes	Information Missing
Application	Pharmacokinetics in rabbits	Drug-drug interaction (CYP3A4) in rats	Pharmacokinetics in mice

Detailed Protocol: Liquid-Liquid Extraction for Alpelisib from Human Plasma

This protocol is adapted from a validated method for quantifying **alpelisib** in human plasma using liquid-liquid extraction [2].

Materials and Reagents

- **Alpelisib standard** (MedChemExpress)
- **Internal Standard (IS) stock solution**: Dapagliflozin (1.00 mg/mL in methanol) [2]
- **Plasma samples**: Heparinized human plasma
- **Extraction solvent**: Ethyl acetate (HPLC grade)
- **Mobile phase components**: Acetonitrile (HPLC grade), formic acid (analytical grade)
- **Equipment**: LC-MS/MS system with electrospray ionization (ESI), centrifuge, vortex mixer, analytical balance

Sample Preparation and LLE Procedure

- **Spiking:** Fortify 100 μL of plasma sample with 10 μL of appropriate working internal standard solution [2].
- **Extraction:** Add **1 mL of ethyl acetate** to the sample tube. Vortex mix vigorously for 10 minutes to ensure complete extraction of the analyte from the plasma matrix [2].
- **Centrifugation:** Centrifuge the sample at $13,500 \times g$ for 10 minutes to separate the organic and aqueous layers clearly [4].
- **Collection:** Transfer the upper organic layer (ethyl acetate) containing the extracted analytes to a clean tube.
- **Evaporation:** Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C .
- **Reconstitution:** Reconstitute the dried extract with 100 μL of mobile phase (90:10 acetonitrile / 0.1% formic acid) [2]. Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Conditions

- **Chromatographic Column:** Zorbax C18 column ($50 \times 4.6 \text{ mm}$, $5 \mu\text{m}$ particle size) maintained at ambient temperature [2].
- **Mobile Phase:** Isocratic elution with acetonitrile and 0.1% formic acid in water (90:10, v/v) [2].
- **Flow Rate:** 0.4 mL/min [4].
- **Injection Volume:** 10 μL [4].
- **Mass Spectrometry Detection:** Positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Transitions: **m/z 442.15 \rightarrow 70.06 for alpelisib** and **m/z 409.14 \rightarrow 391.13 for dapagliflozin (IS)** [2].
- **Source Temperature:** 550°C [4].
- **Collision Energy:** Optimized at 33V for **alpelisib** [4].

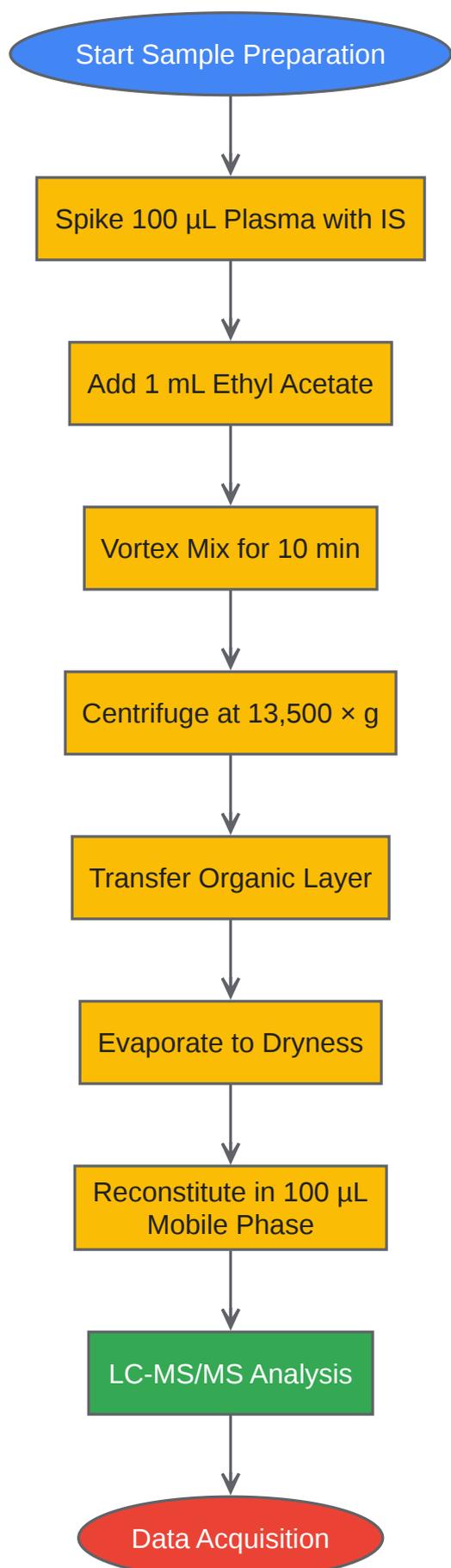
Method Validation Summary

The LLE method demonstrated:

- **Extraction Recovery:** $>90.0\%$ for **alpelisib** [2].
- **Linearity:** Calibration curve was linear over the validated range [2].
- **Accuracy:** Within $\pm 15\%$ of the nominal concentration [2].
- **Precision:** Relative standard deviation (RSD) $< 15\%$ [2].

Workflow Diagram

The following diagram illustrates the complete Liquid-Liquid Extraction (LLE) protocol for **alpelisib** sample preparation:



Click to download full resolution via product page

Applications in Drug Development

Validated bioanalytical methods are crucial for **alpelisib** development. The LLE-based LC-MS/MS method has been successfully applied to **pharmacokinetic studies in healthy rabbits**, determining key parameters like C_{max} , T_{max} , and AUC [2]. Another UPLC-MS/MS method illuminated **metabolic drug-drug interactions**, showing CYP3A4 inhibitors like ketoconazole significantly increase **alpelisib** plasma concentration [3]. Understanding these interactions is vital for clinical dose management and patient safety.

Conclusion

References

1. Management Strategies for Hyperglycemia Associated with ... [pmc.ncbi.nlm.nih.gov]
2. (PDF) Development and validation of LC-MS/MS method for alpelisib ... [academia.edu]
3. Characterization of Alpelisib in Rat Plasma by a Newly ... [pmc.ncbi.nlm.nih.gov]
4. Bioanalysis of alpelisib using liquid chromatography–tandem ... [jast-journal.springeropen.com]

To cite this document: Smolecule. [Analytical Methods for Alpelisib Quantification in Biological Matrices]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548345#liquid-liquid-extraction-protocol-alpelisib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com